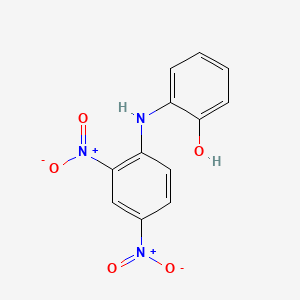

2-(2,4-二硝基苯胺基)苯酚

描述

2-(2,4-Dinitroanilino)phenol is an organonitrate/phenol . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The linear formula for 2-(2,4-Dinitroanilino)phenol is C12H9N3O5 . Its molecular weight is 275.223 .Chemical Reactions Analysis

Organonitrate compounds like 2-(2,4-Dinitroanilino)phenol range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis

2-(2,4-Dinitroanilino)phenol is insoluble in water . It is likely combustible, given its classification as an organonitrate/phenol .作用机制

Target of Action

The primary targets of 2-(2,4-Dinitroanilino)phenol are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are a key component of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

2-(2,4-Dinitroanilino)phenol acts as a microtubule inhibitor . It interacts with its targets, the tubulin proteins, disrupting the formation of microtubules. This disruption affects the mitotic process, leading to multinucleate cells and arrested metaphase . The compound’s mode of action is similar to that of other dinitroaniline herbicides, such as trifluralin and pendimethalin .

Biochemical Pathways

The disruption of microtubule formation by 2-(2,4-Dinitroanilino)phenol affects several biochemical pathways. The most significant effect is the inhibition of cell division, which leads to the formation of multinucleate cells . This can result in abnormal growth patterns, including inhibited lateral root development and swelling of the root tip .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2,4-Dinitroanilino)phenol is currently limited. It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the organism.

Result of Action

The action of 2-(2,4-Dinitroanilino)phenol results in significant morphological changes in the organism. These include swelling of the root tip, inhibited lateral root development, and the formation of multinucleate cells . These changes can lead to stunted growth and the development of a dark green color in plants .

Action Environment

The action of 2-(2,4-Dinitroanilino)phenol can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution in the environment and its uptake by organisms. Additionally, it is an organonitrate compound, which can act as a strong oxidizing agent . This means that it may react vigorously with reducing agents, potentially leading to a detonation .

实验室实验的优点和局限性

2-(2,4-Dinitroanilino)phenol has a number of advantages for use in lab experiments. The compound is relatively inexpensive and easy to synthesize. 2-(2,4-Dinitroanilino)phenol is also highly effective against a wide range of pests and weeds, making it a valuable tool for agricultural research. However, 2-(2,4-Dinitroanilino)phenol has a number of limitations as well. The compound is highly toxic and must be handled with care. In addition, 2-(2,4-Dinitroanilino)phenol has been shown to have a number of negative effects on the environment, including soil contamination and water pollution.

未来方向

There are a number of future directions for research on 2-(2,4-Dinitroanilino)phenol. One area of interest is the development of new synthetic methods for the compound, with a focus on reducing the environmental impact of the synthesis process. Another area of interest is the development of new formulations of 2-(2,4-Dinitroanilino)phenol that are less toxic and more environmentally friendly. Finally, there is a need for further research into the mechanism of action of 2-(2,4-Dinitroanilino)phenol, with a focus on identifying new targets for the compound and developing new applications for its use.

科学研究应用

生物实验中的染料

“2-(2,4-二硝基苯胺基)苯酚”是一种多功能染料 . 在生物实验中,染料是重要的工具。 它们可以帮助研究人员观察和分析细胞结构,追踪生物分子,评估细胞功能,区分细胞类型,检测生物分子,研究组织病理学以及监测微生物 .

临床诊断

该染料的应用范围从基础科学研究到各种临床诊断 . 它可用于区分不同类型的细胞和组织,使其成为病理学和诊断学中宝贵的工具 .

纺织染色

包括“2-(2,4-二硝基苯胺基)苯酚”在内的染料广泛应用于纺织染色等传统领域 . 它们为织物提供颜色,在纺织工业中必不可少 .

功能性纺织品加工

在功能性纺织品加工等新兴领域,“2-(2,4-二硝基苯胺基)苯酚”可用作染料 . 它不仅可以为纺织品提供颜色,还可以赋予其其他功能 .

食品色素

“2-(2,4-二硝基苯胺基)苯酚”也可以用作食品色素 . 它可以为食品提供颜色,增强其视觉吸引力 .

染料敏化太阳能电池

另一个“2-(2,4-二硝基苯胺基)苯酚”可应用的领域是染料敏化太阳能电池 . 这是一种利用染料吸收阳光并发电的太阳能电池类型 .

热塑性树脂的油漆颜色

“2-(2,4-二硝基苯胺基)苯酚”用于为纤维素酯、聚苯乙烯和其他热塑性树脂涂料着色 . 它为这些材料提供红棕色 .

分析化学

安全和危害

属性

IUPAC Name |

2-(2,4-dinitroanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-4-2-1-3-10(12)13-9-6-5-8(14(17)18)7-11(9)15(19)20/h1-7,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBVHBLOMZBKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025160 | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(2,4-dinitroanilino)phenol appears as orange crystals. (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

6358-23-2 | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, o-(2,4-dinitroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4-dinitroanilino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZNR6BA7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

374 to 401 °F (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

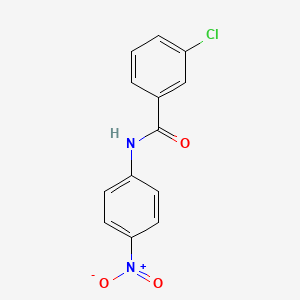

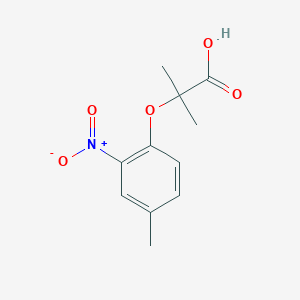

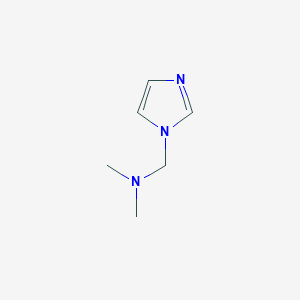

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)

![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)

![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)

![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)

![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)